![molecular formula C13H17ClN2O B3093148 2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one CAS No. 1240570-84-6](/img/structure/B3093148.png)
2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one
Overview
Description
2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is a chemical compound that is commonly referred to as 4-CEC. It is a synthetic cathinone that is structurally similar to amphetamines and cathinones. 4-CEC is often used as a research chemical in scientific studies to investigate its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-CEC is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it blocks the reuptake of dopamine, leading to increased levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in reward, motivation, and pleasure. Increased levels of dopamine can lead to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
Studies have shown that 4-CEC can cause an increase in heart rate and blood pressure. It has also been found to cause an increase in body temperature, which can lead to dehydration and other health risks. Long-term use of 4-CEC can lead to addiction and other neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-CEC in lab experiments is its ability to act as a dopamine reuptake inhibitor. This makes it useful in studies investigating the role of dopamine in addiction and other neurological disorders. However, the use of 4-CEC in lab experiments is limited by its potential health risks and the lack of understanding of its long-term effects.
Future Directions
There are several future directions for research on 4-CEC. One area of research could be the development of new drugs that target dopamine reuptake inhibition. Another area of research could be the investigation of the long-term effects of 4-CEC on the brain and body. Additionally, more research is needed to understand the potential health risks associated with the use of 4-CEC in lab experiments.
Scientific Research Applications
4-CEC has been used in various scientific studies to investigate its effects on the central nervous system. It has been found to act as a dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This has led to its use in studies investigating the role of dopamine in addiction and other neurological disorders.
properties
IUPAC Name |
2-(4-chlorophenyl)-1-(2-methylpiperazin-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-9-15-6-7-16(10)13(17)8-11-2-4-12(14)5-3-11/h2-5,10,15H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJFOCYVPPYXJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701212665 | |
Record name | 2-(4-Chlorophenyl)-1-(2-methyl-1-piperazinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701212665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1240570-84-6 | |
Record name | 2-(4-Chlorophenyl)-1-(2-methyl-1-piperazinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240570-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-1-(2-methyl-1-piperazinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701212665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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